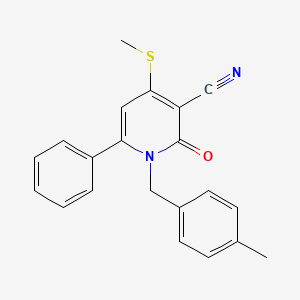
1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with significant potential in pharmacology. With the molecular formula C21H18N2OS and a molecular weight of approximately 346.45 g/mol, this compound features a pyridine ring and various functional groups that contribute to its biological activities. Notably, it has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammation and pain pathways.
Chemical Structure and Properties
The compound's structure includes:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Methyl sulfanyl group : Contributes to its unique chemical properties.
- Carbonitrile group : Enhances its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2OS |
| Molecular Weight | 346.45 g/mol |
| Boiling Point | 508.4 ± 50.0 °C (predicted) |
| Density | 1.25 ± 0.1 g/cm³ |
COX-2 Inhibition
Research suggests that this compound acts as a selective inhibitor of COX-2. This enzyme is involved in the inflammatory response, and selective inhibitors are sought after for their reduced gastrointestinal side effects compared to traditional NSAIDs.
Mechanism of Action :
The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins. This mechanism positions it as a candidate for developing anti-inflammatory medications.
Antimicrobial Properties
In addition to COX-2 inhibition, this compound may exhibit antimicrobial properties. Preliminary studies indicate effectiveness against various pathogens, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the efficacy of this compound.
Table 2: Comparative Biological Activity
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo... | COX-2 Inhibition | TBD |
| Compound A (similar structure) | Antibacterial | 10.5 |
| Compound B | Urease Inhibition | 5.0 |
| Compound C | Acetylcholinesterase Inhibition | 3.0 |
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-8-10-16(11-9-15)14-23-19(17-6-4-3-5-7-17)12-20(25-2)18(13-22)21(23)24/h3-12H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONAPNFCXJFJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













